Hydroxy Acetildenafil
Overview
Description
Hydroxyacetildenafil is a structural analogue of Sildenafil, also known as Viagra . It is often found in herbal dietary supplements intended to enhance male sexual function . The systematic name for Hydroxyacetildenafil is 5-(2-Ethoxy-5-{2-[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one .
Molecular Structure Analysis
The molecular structure of Hydroxyacetildenafil is complex, with a molecular formula of C25H34N6O4 . It contains functional groups such as ethoxy, piperazinyl, and acetyl groups . More detailed structural analysis would require advanced computational chemistry tools .
Physical and Chemical Properties Analysis
Hydroxyacetildenafil is a white solid with a melting point of 129-132°C. It has a predicted density of 1.33±0.1 g/cm3 and a predicted pKa of 10.10±0.20. It is slightly soluble in chloroform and methanol .
Scientific Research Applications
Structural Identification and Analysis
Identification in Dietary Supplements : Hydroxyacetildenafil has been detected in pre-mixed bulk powders intended for encapsulation and sale as dietary supplements. Its structure, characterized by the inclusion of a hydroxyl group in acetildenafil, was identified through various analytical techniques, including NMR, HR-ESI–MS, ESI–MS^n, and FTIR analyses. This discovery underscores the significance of vigilant monitoring for analogues of sexual performance enhancers in dietary supplements (Hou et al., 2006).
Advanced Analytical Techniques : The application of Fourier transform ion cyclotron resonance mass spectrometry (FTICRMS) for accurate mass measurements elucidates the structures of sildenafil, tadalafil, and vardenafil analogs, including hydroxyacetildenafil. This method provides a high degree of confidence in structural assignments, crucial for the detection and regulation of such analogs in herbal and pharmaceutical matrices (Gratz et al., 2006).
Regulatory and Safety Concerns
- Adulteration in Health Products : Hydroxyacetildenafil is among several analogues of erectile dysfunction drugs found adulterated in over-the-counter health products. Its presence, often undeclared, poses significant health risks and challenges for regulatory inspection due to the difficulty in detection by standard laboratory methods (Poon et al., 2007).
Mechanism of Action
Target of Action
Hydroxyacetildenafil is a synthetic compound that acts as a phosphodiesterase-5 (PDE-5) inhibitor . PDE-5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation . By inhibiting PDE-5, Hydroxyacetildenafil prolongs the action of cGMP, leading to prolonged muscle relaxation and vasodilation .
Mode of Action
The compound works by binding to the PDE-5 enzyme, thereby inhibiting its action . This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP in the body . The increased levels of cGMP result in prolonged muscle relaxation and vasodilation, which can enhance erectile function .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxyacetildenafil is the nitric oxide (NO)-cGMP pathway . In this pathway, NO is released in response to sexual stimulation, which then stimulates the production of cGMP . The cGMP, in turn, causes smooth muscle relaxation and vasodilation . By inhibiting PDE-5, Hydroxyacetildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the effects of NO .
Pharmacokinetics
Based on its similarity to other pde-5 inhibitors, it is likely that it follows similar pharmacokinetic principles . The compound is likely metabolized in the liver and excreted in the feces and urine .
Result of Action
The primary result of Hydroxyacetildenafil’s action is the relaxation of smooth muscle and vasodilation, particularly in the corpus cavernosum of the penis . This leads to increased blood flow to the penis, which can help to facilitate an erection .
Action Environment
The action of Hydroxyacetildenafil can be influenced by various environmental factors. For example, the presence of sexual stimulation is necessary for the release of NO and the subsequent production of cGMP . Additionally, the compound’s efficacy can be affected by the user’s overall health status and the presence of certain comorbid conditions, such as hypertension, heart disease, or diabetes . The use of other medications, particularly those that interact with PDE-5 inhibitors, can also influence the action and efficacy of Hydroxyacetildenafil .
Biochemical Analysis
Biochemical Properties
Hydroxyacetildenafil plays a significant role in biochemical reactions, particularly as a phosphodiesterase type 5 (PDE-5) inhibitor . This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum, resulting in vasodilation and increased blood flow. Hydroxyacetildenafil interacts with various enzymes, including PDE-5, and proteins involved in the nitric oxide (NO) signaling pathway . The nature of these interactions involves the binding of hydroxyacetildenafil to the active site of PDE-5, preventing the breakdown of cGMP and thereby prolonging its vasodilatory effects.
Cellular Effects
Hydroxyacetildenafil influences various cellular processes, particularly in smooth muscle cells. It enhances cell signaling pathways associated with NO and cGMP, leading to relaxation of smooth muscle cells and increased blood flow . Additionally, hydroxyacetildenafil may impact gene expression related to these pathways, although specific details on gene expression changes are limited. The compound also affects cellular metabolism by modulating the levels of cGMP, which plays a crucial role in cellular signaling and energy balance .
Molecular Mechanism
The molecular mechanism of hydroxyacetildenafil involves its action as a PDE-5 inhibitor. By binding to the active site of PDE-5, hydroxyacetildenafil prevents the hydrolysis of cGMP to guanosine monophosphate (GMP) . This inhibition results in elevated cGMP levels, leading to prolonged smooth muscle relaxation and vasodilation. Hydroxyacetildenafil’s binding interactions with PDE-5 are crucial for its efficacy, and it may also influence other enzymes and proteins involved in the NO-cGMP signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxyacetildenafil have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function Long-term studies in vitro and in vivo have shown that hydroxyacetildenafil maintains its efficacy over extended periods, although the potential for tolerance development exists .
Dosage Effects in Animal Models
The effects of hydroxyacetildenafil vary with different dosages in animal models. At lower doses, the compound effectively enhances erectile function without significant adverse effects . At higher doses, hydroxyacetildenafil may exhibit toxic effects, including cardiovascular complications and potential hepatotoxicity . Threshold effects have been observed, indicating a dosage range within which the compound is both effective and safe.
Metabolic Pathways
Hydroxyacetildenafil is involved in metabolic pathways related to the NO-cGMP signaling cascade . It interacts with enzymes such as PDE-5 and cofactors involved in cGMP synthesis and degradation. The compound’s effects on metabolic flux and metabolite levels are significant, as it modulates the balance between cGMP production and breakdown . Understanding these pathways is crucial for optimizing the therapeutic use of hydroxyacetildenafil.
Transport and Distribution
Within cells and tissues, hydroxyacetildenafil is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. Hydroxyacetildenafil’s distribution is primarily influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
Hydroxyacetildenafil’s subcellular localization is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE-5 and other components of the NO-cGMP signaling pathway . Post-translational modifications and targeting signals may direct hydroxyacetildenafil to specific cellular compartments, enhancing its therapeutic effects .
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4/c1-4-6-19-22-23(29(3)28-19)25(34)27-24(26-22)18-15-17(7-8-21(18)35-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVZQPAGIOECPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163776 | |
Record name | Hydroxyacetildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-56-0 | |
Record name | Hydroxyhongdenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147676-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyacetildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyacetildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYACETILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEX06K9B10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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